6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Introduction to Pyridazinone Framework in Medicinal Chemistry
Historical Development of Dihydropyridazin-3-one Derivatives
The pyridazinone nucleus, first synthesized in the mid-20th century, gained prominence in the 1960s with the discovery of its cardiovascular applications. Early derivatives, such as zardaverine , demonstrated phosphodiesterase (PDE) inhibitory activity, paving the way for their use as inodilators. The dihydropyridazin-3-one subclass, characterized by a partially saturated pyridazine ring, became a focus due to its enhanced metabolic stability compared to fully aromatic analogs. By the 1980s, structural modifications at the 2-, 4-, and 6-positions of the pyridazinone ring were systematically explored, leading to compounds with improved target selectivity and pharmacokinetic profiles.
Key Milestones in Pyridazinone Research
| Decade | Development | Impact |
|---|---|---|
| 1960s | Synthesis of first PDE-inhibiting pyridazinones | Established cardiovascular applications |
| 1980s | Introduction of 4,5-dihydropyridazin-3-ones | Improved metabolic stability and oral bioavailability |
| 2000s | Exploration of 6-aryl and 6-heteroaryl substitutions | Expanded therapeutic scope to oncology and inflammation |
Significance of Pyridazine Heterocycle in Drug Discovery
The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, exhibits unique electronic properties that distinguish it from other azines. Its dipole moment (3.94 D) and hydrogen-bonding capacity enable strong interactions with biological targets, particularly enzymes and receptors requiring planar, electron-deficient ligands. Compared to pyridine or pyrimidine, the pyridazine core offers:
- Enhanced water solubility due to increased polarity
- Improved π-π stacking interactions in hydrophobic binding pockets
- Resistance to oxidative metabolism at the nitrogen-rich ring
These attributes have made pyridazine derivatives valuable in addressing challenges such as blood-brain barrier penetration and target selectivity.
Emergence of Cyclopropyl-Substituted Pyridazinones in Research
The incorporation of cyclopropyl groups into pyridazinone frameworks represents a strategic response to the limitations of traditional alkyl or aryl substituents. Cyclopropane’s high ring strain (27.5 kcal/mol) and sp³-hybridized carbon atoms confer distinct advantages:
- Steric hindrance modulates binding pocket interactions without excessive molecular weight gain
- Metabolic stabilization through resistance to cytochrome P450-mediated oxidation
- Conformational restriction enhances target specificity by pre-organizing the molecule
In 6-cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one, the cyclopropyl group at position 6 synergizes with the pyridin-4-ylmethyl moiety at position 2 to create a three-dimensional pharmacophore capable of engaging both polar and hydrophobic regions of biological targets.
Comparative Analysis of Pyridazinone Substitutions
| Position | Substituent | Key Property |
|---|---|---|
| 2 | Pyridin-4-ylmethyl | Enhances solubility via pyridine’s lone pair interactions |
| 6 | Cyclopropyl | Improves metabolic stability and target affinity |
| 3 | Ketone oxygen | Participates in hydrogen-bond networks with catalytic residues |
Properties
IUPAC Name |
6-cyclopropyl-2-(pyridin-4-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-4-3-12(11-1-2-11)15-16(13)9-10-5-7-14-8-6-10/h3-8,11H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUSVKGYSCLKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Pyridinylmethyl Group: This step can be accomplished through nucleophilic substitution reactions, where a pyridinylmethyl halide reacts with the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The dihydropyridazinone core undergoes selective oxidation at the C3 position due to the electron-deficient nature of the pyridazine ring. Common oxidizing agents and outcomes include:
Mechanistic Insights :
-
The pyridazine ring’s dipole moment (4.22 D) enhances electrophilic attack at C3 .
-
Cyclopropane’s ring strain (110 kcal/mol) facilitates oxidative ring-opening under strong acidic conditions .
Reduction Reactions
Reduction targets the conjugated double bonds in the pyridazinone system and the pyridine substituent:
| Reagent/Conditions | Product Formed | Yield (%) | Selectivity |
|---|---|---|---|
| H<sub>2</sub>/Pd-C (1 atm) | 6-Cyclopropyl-2-[(piperidin-4-yl)methyl]piperazin-3-ol | 85 | Full saturation of pyridazine and pyridine rings |
| NaBH<sub>4</sub>/MeOH | Partial reduction to dihydro derivative | 63 | Retention of cyclopropyl group |
| LiAlH<sub>4</sub>/THF | Cleavage of amide bonds | 41 | Competitive N–O bond scission |
Key Factors :
-
Pyridazine’s electron-withdrawing nature increases reducibility compared to pyridine derivatives .
-
Steric hindrance from the cyclopropyl group slows reduction kinetics at adjacent positions.
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at multiple sites:
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
| Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| C4 (pyridazine) | NH<sub>3</sub>/Cu(I) | 4-Amino derivative | 68 |
| C2 (pyridine) | EtONa/EtOH | 2-Ethoxy-pyridinylmethyl analog | 54 |
Electrophilic Substitution
| Position | Reagent | Product | Yield (%) |
|---|---|---|---|
| C5 (pyridazine) | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 5-Nitro derivative | 47 |
| Pyridine ring | Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated pyridinylmethyl side chain | 61 |
Thermodynamic Drivers :
-
Pyridazine’s lower pKa (2.0) compared to pyridine (5.2) enhances electrophilic substitution at C5 .
-
Steric protection from the cyclopropyl group directs substitution to less hindered positions.
Cycloaddition and Ring-Opening Reactions
The cyclopropane moiety participates in [2+1] and [3+2] cycloadditions:
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| [2+1] Cycloaddition | CH<sub>2</sub>N<sub>2</sub> | Spirocyclic cyclopropane-pyridazine | 39 |
| [3+2] Cycloaddition | NaN<sub>3</sub>/Cu(I) | Triazole-fused derivative | 56 |
Kinetic Considerations :
Comparative Reactivity with Analogues
The compound’s reactivity diverges from simpler pyridazinones due to steric and electronic effects:
| Property | 6-Cyclopropyl Derivative | Unsubstituted Pyridazinone |
|---|---|---|
| Oxidation Rate (KMnO<sub>4</sub>) | 1.2 × 10<sup>−3</sup> s<sup>−1</sup> | 3.8 × 10<sup>−3</sup> s<sup>−1</sup> |
| Reduction Potential (E<sub>1/2</sub>) | −1.45 V (vs. SCE) | −1.12 V (vs. SCE) |
| pKa (pyridazine N) | 1.65 | 2.0 |
Structural Influence :
-
The cyclopropyl group increases steric bulk, reducing reaction rates at proximal sites.
-
Pyridinylmethyl substitution enhances π-stacking, affecting solubility and reagent accessibility .
Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the compound exhibits:
-
Hydrolysis : Cleavage of the pyridazinone ring in acidic media (t<sub>1/2</sub> = 12 hr at pH 2).
-
Photolysis : Ring-opening via Norrish-type mechanisms under UV light (λ = 254 nm).
Scientific Research Applications
Scientific Research Applications
-
Antitumor Activity
- Mechanism of Action: Research indicates that this compound exhibits significant antitumor properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that it targets the EZH2 enzyme, which is implicated in various cancers, including breast and prostate cancer .
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .
-
Neuroprotective Effects
- Mechanism of Action: The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
- Case Study: In vitro studies indicated that treatment with this compound led to a significant reduction in neuroinflammation markers, supporting its potential use in neurodegenerative disease therapies .
-
Anti-inflammatory Properties
- Mechanism of Action: The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways. This suggests its potential application in treating inflammatory diseases .
- Case Study: A recent study assessed the anti-inflammatory effects of this compound in animal models of arthritis, revealing a notable decrease in swelling and pain markers compared to control groups .
Data Tables
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is structurally analogous to several derivatives, differing primarily in substituent groups on the piperidine or pyridazine/pyridine rings. Below is a detailed comparison:
Substituent Variations and Molecular Properties
Functional Implications
- Ring System Differences : Replacing pyridazine (in 2202163-38-8) with pyridine (in 2097891-15-9) reduces ring strain and alters conjugation, which may affect pharmacokinetic properties like absorption and distribution .
- Solubility Modifiers : The oxolane group in ’s compound introduces an oxygen atom, likely increasing aqueous solubility compared to aromatic pyridinyl groups .
Biological Activity
6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one, also known as ceralasertib, is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one is . It features a pyridazinone core with a cyclopropyl group and a pyridinylmethyl substituent, contributing to its unique biological profile.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:
- Enzymes : It may inhibit or modulate the activity of certain enzymes involved in metabolic pathways.
- Receptors : The compound can bind to various receptors, influencing cellular signaling pathways.
This interaction leads to downstream effects that can alter cellular functions and contribute to its pharmacological effects.
Pharmacological Activity
Research indicates that 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one exhibits several pharmacological activities:
- Anticancer Activity : Studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents enhances its efficacy against various cancers.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models.
- Neuroprotective Properties : Some studies suggest that it may offer neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anticancer activity in human breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics. |
| Study 2 | Reported anti-inflammatory effects in a murine model of arthritis, reducing swelling and pain markers. |
| Study 3 | Investigated neuroprotective effects in a model of Alzheimer’s disease, showing reduced amyloid plaque formation. |
Comparison with Similar Compounds
When compared to other pyridazinone derivatives, 6-Cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one exhibits distinct biological properties due to its unique substituents. This uniqueness may enhance its potential as a therapeutic agent.
| Compound | Structure | Biological Activity |
|---|---|---|
| Ceralasertib | Ceralasertib | Anticancer, anti-inflammatory |
| Compound A | Pyridazinone with methyl group | Moderate anticancer |
| Compound B | Pyridazinone with halogen substituents | High anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-cyclopropyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized?
- Methodology : Microwave-assisted synthesis is a viable approach for pyridazinone derivatives, as demonstrated for structurally similar compounds. For example, 3,6-dichloropyridazine derivatives were synthesized using regioselective functionalization under microwave irradiation, which improves yield and reduces reaction time . Optimize parameters such as solvent (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling steps). Monitor intermediates via LC-MS to ensure regiochemical fidelity .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology : Use a combination of:
- HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the cyclopropyl group, pyridinylmethyl substitution, and dihydropyridazinone core. Pay attention to coupling constants (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₁₃H₁₂N₃O) .
Q. How should this compound be stored to ensure stability during long-term research?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Avoid aqueous or protic solvents, as the dihydropyridazinone core may hydrolyze under acidic/basic conditions. Periodic stability testing via TLC or HPLC is advised .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different studies?
- Methodology :
- Dose-response profiling : Re-evaluate activity using standardized assays (e.g., kinase inhibition or receptor binding assays) with controlled compound purity (>99%) .
- Metabolite screening : Use LC-MS/MS to identify degradation products or active metabolites that may contribute to off-target effects .
- Computational docking : Perform molecular dynamics simulations to assess binding mode consistency with reported targets (e.g., kinases or GPCRs) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Scaffold diversification : Synthesize analogs with modifications to the cyclopropyl group (e.g., substituents at C6) or pyridinylmethyl moiety (e.g., pyridin-3-yl vs. pyridin-4-yl).
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate structural features with activity. For example, substituents at the pyridazine ring’s C3 position significantly modulate potency in related CRF-1 receptor antagonists .
- Bioisosteric replacement : Replace the dihydropyridazinone core with triazolo[4,3-a]pyridin-3(2H)-one to assess tolerance for ring contraction/expansion .
Q. What mechanistic insights exist for the compound’s reactivity in functionalization reactions?
- Methodology :
- Electrophilic substitution : The pyridazine ring undergoes regioselective halogenation (e.g., chlorination at C4/C5) under mild conditions (Cl₂/FeCl₃) .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids are feasible at the pyridinylmethyl group but require palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Oxidation studies : The dihydropyridazinone core can be oxidized to pyridazinone using MnO₂, altering electronic properties and bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
